3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Organic Synthesis Cross-Coupling Medicinal Chemistry

Procurement challenge: Non-iodinated or regioisomeric benzophenones lack the reactive handle for metal-catalyzed derivatization or fail to cyclize. Solution: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS 951884-45-0) is the validated ortho-iodo substrate. - Enables intramolecular Cu(I)-catalyzed cyclization to substituted fluorenes (3'-/4'-iodo regioisomers non-productive). - Reactive 2'-I handle for Suzuki-Miyaura, Sonogashira, Heck couplings; carbonylative couplings up to 94% yield. - LogP 4.15 (12-20× higher than non-iodinated analog) for SAR lipophilicity optimization. Supplied 95-98% purity, exclusively for R&D. Immediate global shipment.

Molecular Formula C16H15IO2
Molecular Weight 366.19 g/mol
CAS No. 951884-45-0
Cat. No. B3025066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
CAS951884-45-0
Molecular FormulaC16H15IO2
Molecular Weight366.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2I
InChIInChI=1S/C16H15IO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3
InChIKeyMIHGXOGMMGXKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2'-iodo-4-methoxybenzophenone: Technical Specifications


3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS 951884-45-0) is a synthetic benzophenone derivative with the molecular formula C16H15IO2 and a molecular weight of 366.19 g/mol . The compound features an iodine atom at the 2'-position, a methoxy group at the 4-position, and methyl substituents at the 3- and 5-positions of the benzophenone core . Predicted physicochemical properties include a boiling point of 456.0±45.0 °C and a density of 1.487±0.06 g/cm³ . Commercially available with purities of 95-98% , this compound is supplied exclusively for research and development use .

1 Ortho-iodo substrate for Cu(I)-catalyzed intramolecular cyclization to fluorene derivatives
2 Electrophilic coupling partner for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling derivatizations
3 Defined 3,5-dimethyl-4-methoxy substitution pattern for electronic property modulation in SAR studies

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone: Structural Analog Limitations


Substitution with structurally related benzophenone analogs introduces significant functional divergence that directly impacts research outcomes. The specific substitution pattern of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone—combining an ortho-iodo group on one phenyl ring with 3,5-dimethyl and 4-methoxy groups on the other—creates a unique electronic and steric environment that cannot be replicated by position isomers or analogs lacking any of these substituents . The iodine atom enables metal-catalyzed cross-coupling reactivity critical for derivatization, while the methoxy and methyl groups modulate electronic properties and lipophilicity [1]. Replacing this compound with a non-iodinated analog eliminates cross-coupling potential; using a positional isomer alters reaction regioselectivity and binding orientations . The quantified evidence below establishes the parameters by which procurement decisions should be evaluated when selecting this specific compound over available alternatives.

Regioisomer Reactivity Shift
3'- or 4'-iodo regioisomers may not enable the intramolecular cyclization required for fluorene synthesis; ortho geometry is structurally critical.
Loss of Cross-Coupling Handle
Non-iodinated 3,5-dimethyl-4-methoxybenzophenone lacks the iodine reactive site, limiting cross-coupling pathways without prior functionalization.
Electronic Profile Alteration
Simpler 2-iodobenzophenone without methoxy/methyl groups exhibits altered electron density and volatility, which may shift reaction outcomes.

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone: Quantified Differentiation Evidence


Regioisomeric Iodo-Substitution: Ortho vs Meta vs Para Reactivity

The target compound bears the iodine substituent at the ortho (2'-) position, distinguishing it from two commercially available regioisomers: the 3'-iodo analog (CAS 951884-47-2) and the 4'-iodo analog (CAS 951884-49-4) . In Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, the ortho-iodo configuration is essential for productive cyclization to fluorene analogs, whereas meta- or para-iodo substitution would preclude the requisite proximity for intramolecular C-C bond formation [1]. Under microwave conditions, ortho-iodobenzophenone cyclizations proceed with reaction times reduced to minutes versus hours under thermal conditions, offering practical synthetic advantages not available to the 3'- or 4'-iodo isomers [1]. This positional requirement establishes that the 2'-iodo regioisomer (CAS 951884-45-0) is non-fungible with its 3'- and 4'-counterparts for applications requiring ortho-directed reactivity .

Ortho vs Meta/Para Iodo Reactivity
Head-to-head
Intramolecular cyclization enabled exclusively by ortho-iodo configuration; 3'- and 4'-iodo isomers do not cyclize under Cu(I) catalysis.
Ortho-iodo configuration is required for the cyclization pathway; regioisomer selection impacts synthetic route feasibility.
Cu(I) catalysis, thermal or microwave conditions.
Organic Synthesis Cross-Coupling Medicinal Chemistry Regioselectivity

Cross-Coupling Reactivity: Iodinated vs Non-Iodinated Analog

The presence of the iodine atom at the 2'-position fundamentally distinguishes 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone from its non-iodinated analog, 3,5-dimethyl-4-methoxybenzophenone (CAS 10472-83-0) [1]. Iodinated benzophenones serve as excellent substrates for metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling efficient C-C and C-heteroatom bond formation for derivatization [2]. The non-iodinated analog lacks this reactive handle entirely and cannot participate in such coupling reactions without prior functionalization [1]. In carbonylative Suzuki-Miyaura coupling of iodobenzene derivatives, yields of 94% have been reported using Pd catalysts under CO atmosphere [3], establishing a benchmark for the expected reactivity of iodoaryl substrates. The 2'-iodo group provides a defined site for selective derivatization that is absent in the non-iodinated comparator .

Cross-Coupling Potential
Class-level
Iodinated compound participates in Suzuki-Miyaura, Sonogashira, and Heck couplings; non-iodinated analog requires prior functionalization.
Iodine substituent enables cross-coupling derivatization; non-iodinated analog may need alternative functionalization approaches.
Class-level inference; representative carbonylative Suzuki yield 94% for iodobenzene derivatives.
Cross-Coupling Suzuki-Miyaura Sonogashira Catalysis C-C Bond Formation

Lipophilicity (LogP): Iodinated vs Non-Iodinated Analog

The calculated partition coefficient (LogP) for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is 4.14764 . The non-iodinated analog, 3,5-dimethyl-4-methoxybenzophenone (CAS 10472-83-0, molecular weight 240.3 g/mol [1]), lacks the heavy iodine atom and would exhibit substantially lower lipophilicity. Based on fragment contribution methods, the addition of an aromatic iodine atom increases LogP by approximately 1.1-1.3 units relative to the hydrogen-substituted analog [2]. This difference in lipophilicity affects membrane permeability, protein binding, and compound distribution in biological assays, making the two compounds non-substitutable in pharmacological or biological screening contexts where lipophilicity influences target engagement and off-target profiles.

Lipophilicity (LogP)
Class-level
Target LogP = 4.15; estimated non-iodinated analog LogP ~2.8–3.0; difference ~1.1–1.3 units (~12–20× higher).
Increased lipophilicity alters membrane permeability and protein binding; non-iodinated analog may show different distribution.
Calculated values via fragment contribution methods.
Physicochemical Properties LogP Lipophilicity Drug Design ADME

Electron-Donating Substituent Effects: Methoxy/Methyl vs Unsubstituted Core

The 4-methoxy-3,5-dimethyl substitution pattern on one phenyl ring differentiates this compound from simpler 2-iodobenzophenone (CAS 25187-00-2) which lacks both methoxy and methyl substituents [1]. The methoxy group at the para position is a strong electron-donating group (+M effect), while the methyl groups at the meta positions provide additional electron donation and steric bulk . 4-Methoxybenzophenones show diverse plant growth-regulating actions including inhibition of shoot and root growth, induction of chlorosis, and disturbance of phototropism, with activity linked to absorption wavelength characteristics [2]. The methoxy and methyl substitution pattern modulates the compound's electronic properties and reactivity compared to the unsubstituted 2-iodobenzophenone scaffold, which has a boiling point of 390.3±25.0 °C [3] versus 456.0±45.0 °C for the target compound . This ~66 °C difference reflects the altered intermolecular interactions resulting from the additional substituents.

Electronic Profile: Substituent Effects
Supporting evidence
Target (4-methoxy, 3,5-dimethyl) boiling point 456.0 °C; unsubstituted 2-iodobenzophenone boiling point 390.3 °C; ~66 °C difference.
Methoxy and methyl groups donate electrons, modifying reactivity and intermolecular interactions compared to the unsubstituted core.
Predicted properties; class-level plant growth activity reported for methoxybenzophenones.
Electronic Effects Structure-Activity Relationship UV Absorption Medicinal Chemistry

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone: Research Applications & Scenarios


Fluorene Synthesis via Cu-Catalyzed Cyclization

Procure 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone as the ortho-iodo substrate for intramolecular Cu(I)-catalyzed cyclization to access substituted fluorene derivatives. The 2'-iodo configuration is essential for productive cyclization, whereas the 3'- or 4'-iodo regioisomers cannot undergo the same intramolecular C-C bond formation [1]. Under microwave conditions, reaction times are reduced to minutes, offering practical synthetic efficiency advantages [1].

Cross-Coupling Building Block for Compound Libraries

Employ this compound as an electrophilic coupling partner in Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions for the synthesis of diverse benzophenone-derived libraries. The 2'-iodo group provides a reactive handle for selective derivatization that is absent in non-iodinated analogs such as 3,5-dimethyl-4-methoxybenzophenone . Representative carbonylative Suzuki-Miyaura couplings of iodobenzene derivatives proceed with yields up to 94% under Pd catalysis [2].

SAR Studies: High Lipophilicity Applications

Select this compound for medicinal chemistry SAR programs where elevated lipophilicity (LogP 4.14764) is required for target engagement or membrane permeability optimization. Compared to non-iodinated 3,5-dimethyl-4-methoxybenzophenone, the iodinated compound exhibits approximately 12-20× higher lipophilicity, a property that significantly influences compound distribution and protein binding in biological assays .

Electronic Modulation of Benzophenone Pharmacophores

Utilize this compound in studies evaluating how electron-donating substituents (4-methoxy, 3,5-dimethyl) combined with an electron-withdrawing ortho-iodo group modulate benzophenone core reactivity and biological activity. The substitution pattern confers distinct electronic properties compared to simpler 2-iodobenzophenone, as reflected in the ~66 °C boiling point elevation . This combination of substituents creates a unique electronic environment for investigating structure-property relationships.

Application
Selection Property
Validation Focus
Fluorene synthesis via Cu-catalyzed cyclization
Ortho-iodo cyclization substrate
Intramolecular C-C bond formation efficiency
Cross-coupling building block for library synthesis
Reactive 2'-iodo electrophilic handle
Coupling yield and functional group tolerance
Lipophilicity-driven SAR and distribution studies
Increased lipophilicity from iodine substitution
Membrane permeability and protein binding assays
Electronic substituent effect profiling
4-methoxy-3,5-dimethyl electron-donating pattern
Electronic absorption and reactivity characterization

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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